molecular formula C17H20N2O3 B1526068 2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine CAS No. 1122597-86-7

2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine

Cat. No.: B1526068
CAS No.: 1122597-86-7
M. Wt: 300.35 g/mol
InChI Key: IHAMMAUFIMTOTF-UHFFFAOYSA-N
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Description

2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine is a complex organic compound with a molecular weight of 300.36 g/mol. It is known for its intricate structure, which includes multiple rings and functional groups. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine is used in various scientific research applications In chemistry, it serves as a building block for the synthesis of more complex molecules In biology, it is used to study the interactions of biological macromolecules

Mechanism of Action

The mechanism by which 2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action would depend on the specific biological system being studied.

Comparison with Similar Compounds

2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine is unique due to its complex structure and functional groups. Similar compounds include other benzodiazepines and related heterocyclic compounds, which may have different substituents or ring structures. These compounds are often compared in terms of their biological activity, potency, and selectivity.

List of Similar Compounds

  • Benzodiazepines

  • Tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepines

  • Other heterocyclic compounds with similar ring structures

Properties

IUPAC Name

tert-butyl 3-formyl-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-17(2,3)22-16(21)19-8-7-18-10-13(11-20)14-6-4-5-12(9-19)15(14)18/h4-6,10-11H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAMMAUFIMTOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=C(C3=CC=CC(=C32)C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine
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2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine
Reactant of Route 3
Reactant of Route 3
2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine
Reactant of Route 4
2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine
Reactant of Route 5
2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine
Reactant of Route 6
2-Boc-7-formyl-1,2,3,4-tetrahydropyrrolo[3,2,1-JK][1,4]benzodiazepine

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